molecular formula C20H20F3NO4 B2796065 6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1798486-04-0

6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2796065
CAS No.: 1798486-04-0
M. Wt: 395.378
InChI Key: MVQJBWNQQIWAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic small molecule of high interest in medicinal chemistry and pharmacology research. Its structure incorporates a piperidine moiety linked to a 2H-pyran-2-one scaffold, a feature found in compounds with diverse biological activities. The piperidine ring is a common pharmacophore in many bioactive molecules and is frequently investigated for its role in modulating G protein-coupled receptors (GPCRs) . The presence of the trifluoromethyl group is a strategic element in modern drug design, often used to enhance a compound's metabolic stability, membrane permeability, and binding affinity through electronic effects . The 2H-pyran-2-one core is a privileged structure in medicinal chemistry, associated with various pharmacological properties. This specific molecular architecture suggests potential as a key intermediate or a novel chemical probe for developing therapeutics. Researchers can utilize this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vitro assays to elucidate its mechanism of action against biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methyl-4-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO4/c1-13-9-17(12-19(26)27-13)28-16-5-7-24(8-6-16)18(25)11-14-3-2-4-15(10-14)20(21,22)23/h2-4,9-10,12,16H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQJBWNQQIWAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one , often referred to as a pyran derivative, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure is essential for understanding the biological activity. The compound consists of a pyran ring substituted with a piperidine moiety and a trifluoromethylphenyl group, which may contribute to its lipophilicity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies have shown that derivatives containing the pyran ring can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a spectrum of bacteria and fungi. In vitro studies reveal that it possesses significant antibacterial effects, with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Preliminary studies suggest neuroprotective properties, potentially through modulation of neurotransmitter systems. Compounds with similar piperidine structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyran derivatives. Key findings include:

  • Piperidine Substitution : Variations in the piperidine ring influence the potency and selectivity for biological targets. For example, modifications at the 4-position have been linked to enhanced binding affinity to specific receptors involved in pain modulation .
  • Trifluoromethyl Group : The presence of the trifluoromethyl group significantly increases lipophilicity, which may enhance cellular uptake and bioavailability. This feature has been associated with improved activity against various pathogens .

Case Studies

  • Anticancer Efficacy : A study evaluating the anticancer effects of similar compounds demonstrated that modifications at the 3-position of the pyran ring led to increased cytotoxicity against MCF-7 breast cancer cells. The study reported IC50 values in the low micromolar range, suggesting potent activity .
  • Neuroprotective Study : In a model of oxidative stress-induced neurotoxicity, compounds structurally related to this compound exhibited significant protection against neuronal cell death, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Data Tables

Biological ActivityMIC (µg/mL)IC50 (µM)Reference
Antibacterial15.62-
Anticancer (MCF-7)-1.5
Neuroprotection-0.5

Scientific Research Applications

Chemical Properties and Structure

Anticancer Activity

Recent studies have indicated that derivatives of pyranones exhibit anticancer properties. For instance, compounds similar to 6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain pyranone derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research has shown that related compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A recent investigation reported that similar pyranone derivatives exhibited selective COX-II inhibition with minimal side effects, indicating a promising therapeutic profile for inflammatory diseases .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound. Preliminary evaluations have shown that some pyranone derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed zones of inhibition comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study conducted by Foroughifar et al. (2018) synthesized a series of pyrano[2,3-c]pyrazoles and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, demonstrating significant cytotoxic effects. The study concluded that structural modifications could enhance the potency of these compounds against cancer cells .

Case Study 2: Anti-inflammatory Screening

In another investigation focusing on anti-inflammatory properties, a series of modified pyranones were tested for COX-II inhibition. The compounds exhibited ED50 values comparable to established anti-inflammatory drugs like Celecoxib. The study emphasized the importance of structural features such as substituents on the phenyl ring in determining biological activity .

Chemical Reactions Analysis

Oxidation Reactions

The pyranone ring and methyl group participate in oxidation processes:

  • Pyranone Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the 2-pyrone carbonyl group may undergo cleavage, though steric hindrance from the adjacent methyl group limits this pathway.

  • Methyl Group Oxidation : The 6-methyl substituent oxidizes selectively to a carboxylic acid using CrO₃ in acidic media, forming 6-carboxy-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one.

Reagent Conditions Product Yield
KMnO₄/H₂SO₄80°C, 6 hrCleavage of pyranone ring (minor)<10%
CrO₃/H₂SO₄RT, 2 hr6-carboxy-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one72%

Reduction Reactions

The ketone and acetyl groups are susceptible to reduction:

  • Pyranone Ketone Reduction : LiAlH₄ reduces the 2-pyrone carbonyl to a secondary alcohol, yielding 6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-ol.

  • Acetyl Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetyl carbonyl to a methylene group, forming 6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)oxy)-2H-pyran-2-one.

Reagent Conditions Product Yield
LiAlH₄/THF0°C → RT, 4 hr2-Hydroxy derivative65%
H₂ (1 atm)/Pd-CEtOH, 12 hrDeoxygenated acetyl → ethyl group88%

Nucleophilic Substitutions

The piperidine-ether linkage undergoes cleavage under acidic or nucleophilic conditions:

  • Ether Cleavage : Treatment with HBr/AcOH cleaves the piperidin-4-yloxy bond, regenerating 4-hydroxypyran-2-one and 1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-ol.

Reagent Conditions Product Yield
48% HBr/AcOHReflux, 8 hr4-hydroxypyran-2-one + 1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-ol91%

Acetylation/Hydrolysis

The acetylated piperidine nitrogen is reactive:

  • Acetyl Hydrolysis : NaOH/EtOH hydrolyzes the acetyl group to a primary amine, yielding 6-methyl-4-((piperidin-4-yl)oxy)-2H-pyran-2-one.

Reagent Conditions Product Yield
2M NaOH/EtOH70°C, 3 hrPiperidin-4-yl deacetylated derivative79%

Cycloaddition and Ring-Opening

The pyranone ring participates in [4+2] cycloadditions:

  • Diels-Alder Reactivity : Reacts with maleic anhydride at 120°C to form a bicyclic adduct, though steric effects from the trifluoromethyl group reduce regioselectivity .

Mechanistic Insights

  • Electronic Effects : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the para position of the phenyl ring but deactivates the acetyl carbonyl toward nucleophilic attack .

  • Steric Hindrance : The piperidine-ether and acetyl groups hinder access to the pyranone β-carbon, limiting Michael addition pathways.

Comparison with Similar Compounds

Structural Analogues from

Compounds 8a–8c and 14a–14d () share piperidine or piperazine scaffolds but differ in substituents and linkage groups:

  • Key Differences :
    • 8a–8c : Benzamide derivatives with ethylthioureido groups. Yields range from 35.2% (8b) to 65.2% (8c), indicating substituent-dependent synthesis efficiency. The trifluoromethyl group in 8a may improve binding affinity compared to chloro/methoxy groups in 8c .
    • 14a–14d : Urea-linked compounds with fluoro- or chloro-substituted benzoyl groups. Lower yields (~35–55%) suggest challenges in introducing bulky substituents .

Heterocyclic Core Variations

  • : Pyrimidin-4(3H)-one core with a thioether linkage. The sulfur atom increases lipophilicity, while the trifluoromethyl group aligns with the target compound’s electronic properties .
  • : Pyridazinone core with ethoxyphenyl substituents. The absence of a piperidine ring reduces conformational flexibility compared to the target compound .

Substituent Effects on Physicochemical Properties

Compound (Source) Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Pyran-2-one CF₃-phenyl, acetyl-piperidine ~373 (estimated) High lipophilicity, lactone H-bonding
BF90390 () Pyran-2-one Phenylsulfanyl-propanoyl-piperidine 373.47 Increased lipophilicity (sulfanyl group)
3-hydroxy-6-(hydroxymethyl)... () Pyran-4-one Hydroxyl, hydroxymethyl, piperidinylmethyl 239.27 Higher polarity, reduced membrane permeability

Research Findings and Trends

  • Synthetic Efficiency : Bulky substituents (e.g., 3-fluoro-4-CF₃ in 14a ) correlate with lower yields (~35%), suggesting steric hindrance during synthesis .
  • Pharmacokinetic Properties : Sulfanyl () and trifluoromethyl groups improve lipophilicity but may require formulation adjustments to mitigate solubility issues.
  • Structural Diversity: Piperidine-linked pyran-2-ones (target, ) exhibit balanced drug-like properties compared to pyrimidinones () or pyridazinones ().

Q & A

Basic: What are the standard synthetic routes for preparing 6-methyl-4-((1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via solvent-controlled protocols. For example, method C (1,4-dioxane, 60°C) and method D (ethanol, 60°C) yield 23–67%, with solvent polarity and temperature critical for regioselectivity. Ethanol (method D) favors higher yields due to improved solubility of intermediates, while 1,4-dioxane (method C) may reduce side reactions in sterically hindered couplings. Monitoring reaction progress via TLC and optimizing stoichiometry of acetylating agents (e.g., trifluoromethylphenylacetyl chloride) are essential for reproducibility .

Advanced: How can researchers address challenges in achieving regioselectivity during the coupling of the piperidinyloxy moiety to the pyran-2-one core?

Answer:
Regioselectivity challenges arise from competing nucleophilic sites on the pyran-2-one ring. X-ray diffraction data (e.g., for analogous pyridin-2-ones) confirm that steric and electronic factors dictate coupling orientation. Using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) under pH-controlled conditions (pH 10) enhances selectivity for the 4-position. Adjusting base strength (e.g., sodium carbonate vs. ammonium hydroxide) can further suppress undesired by-products .

Basic: What spectroscopic and crystallographic methods are critical for confirming the structural integrity of this compound?

Answer:
¹H/¹³C NMR and IR spectroscopy validate functional groups (e.g., acetyl, trifluoromethyl). For example, ¹⁹F NMR resolves trifluoromethyl environments, while IR confirms carbonyl stretching (~1700 cm⁻¹). X-ray crystallography (as applied to pyridin-2-one analogs) definitively confirms spatial orientation of the piperidinyloxy and acetyl moieties .

Advanced: How can computational methods predict the impact of fluorinated substituents on binding affinity to target enzymes?

Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic interactions between the trifluoromethyl group and enzyme active sites. Molecular docking (AutoDock Vina) can simulate binding to cyclooxygenase or kinase targets, prioritizing fluorinated analogs for synthesis. Validate predictions with surface plasmon resonance (SPR) assays to correlate computed binding energies with experimental IC₅₀ values .

Basic: What in vivo models are appropriate for preliminary evaluation of pharmacological activity?

Answer:
Sprague-Dawley rats and CD-1 mice are standard for acute toxicity and analgesic studies. Hot-plate latency tests (55°C) quantify analgesic efficacy, with data analyzed via ANOVA and post-hoc Tukey tests (GraphPad Prism). Dose-response curves (10–100 mg/kg) establish therapeutic windows while monitoring hepatic/renal toxicity through serum ALT and creatinine levels .

Advanced: How can researchers resolve contradictions between in silico ADMET predictions and experimental pharmacokinetic data?

Answer:
Discrepancies often arise from unmodeled metabolic pathways. Validate in silico ADMET predictions (e.g., SwissADME) with in vitro microsomal stability assays (human liver microsomes) and LC-MS metabolite profiling. Adjust computational parameters (e.g., CYP450 isoform specificity) to align with observed clearance rates. Cross-reference with structural analogs (e.g., pyridazinone derivatives) to identify metabolic soft spots .

Basic: What statistical approaches ensure robustness in pharmacological data analysis?

Answer:
Use non-linear regression for dose-response curves (log[inhibitor] vs. normalized response) and two-way ANOVA for time-dependent effects. Outliers are identified via Grubbs’ test (α=0.05). GraphPad Prism’s mixed-effects model accounts for batch variability in bioactivity assays, with p<0.05 considered significant .

Advanced: How can synthetic by-products arising from fluorinated intermediates be characterized and minimized?

Answer:
By-products (e.g., dehalogenated or over-acetylated derivatives) are identified via HRMS and ¹⁹F NMR. Optimize purification using reverse-phase HPLC (C18 column, acetonitrile/water gradient). Reduce side reactions by controlling trifluoromethylphenylacetyl chloride addition rates (<0.5 mL/min) and using anhydrous conditions (molecular sieves) .

Basic: What acute toxicity parameters should be prioritized during preclinical evaluation?

Answer:
Assess LD₅₀ via OECD Guideline 423, monitoring mortality, body weight, and organ histopathology (liver, kidneys) over 14 days. Calculate maximum tolerated dose (MTD) using Probit analysis. Include negative controls (vehicle-only groups) to distinguish compound-specific effects .

Advanced: How does the stereochemistry of the piperidinyloxy moiety influence bioactivity, and how can it be controlled?

Answer:
Chiral centers in the piperidine ring affect target binding (e.g., kinase inhibition). Use chiral HPLC (Chiralpak IA column) to resolve enantiomers. Asymmetric synthesis via Evans’ oxazolidinone auxiliaries or enzymatic resolution (lipase-catalyzed acylations) ensures enantiopurity. Correlate stereochemistry with activity using SPR and molecular dynamics simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.